
2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine, also known as FPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPM belongs to the class of morpholine derivatives, which have been extensively studied for their diverse pharmacological properties.
作用机制
The exact mechanism of action of 2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine is not fully understood. However, it is believed to act as an agonist of the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesic effects in animal models of acute and chronic pain. This compound has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. This compound has also been investigated for its potential to induce apoptosis in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine has several advantages over other opioid analgesics, including its high potency and selectivity for the mu-opioid receptor. This compound also exhibits a low potential for abuse and dependence, making it a promising candidate for the treatment of chronic pain. However, this compound has some limitations, including its poor solubility and stability, which may affect its bioavailability and therapeutic efficacy.
未来方向
There are several future directions for the research on 2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine. One potential area of research is to optimize the synthesis of this compound to improve its yield and purity. Another area of research is to investigate the potential of this compound as a PET imaging agent for the detection of β-amyloid plaques in Alzheimer's disease. Further studies are also needed to elucidate the exact mechanism of action of this compound and to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications, including medicinal chemistry, neuroscience, and drug discovery. This compound has been shown to exhibit potent analgesic, anti-inflammatory, and anti-tumor activities. This compound has several advantages over other opioid analgesics, including its high potency and selectivity for the mu-opioid receptor. However, this compound has some limitations, including its poor solubility and stability. Further research is needed to optimize the synthesis of this compound, elucidate its mechanism of action, and investigate its potential as a therapeutic agent for the treatment of various diseases.
合成方法
2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-propoxybenzoyl chloride to form 4-(2-propoxybenzoyl)-4-fluoroaniline. The intermediate is then reacted with morpholine in the presence of a base to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
科学研究应用
2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. This compound has been shown to exhibit potent analgesic, anti-inflammatory, and anti-tumor activities. This compound has also been investigated for its potential as a PET imaging agent for the detection of β-amyloid plaques in Alzheimer's disease.
属性
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(2-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-2-12-24-18-6-4-3-5-17(18)20(23)22-11-13-25-19(14-22)15-7-9-16(21)10-8-15/h3-10,19H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFNXLNPWPRZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

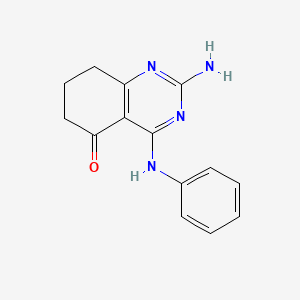
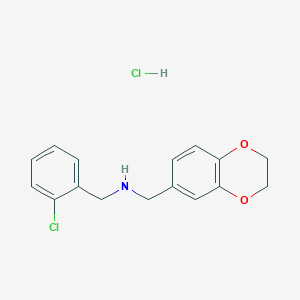
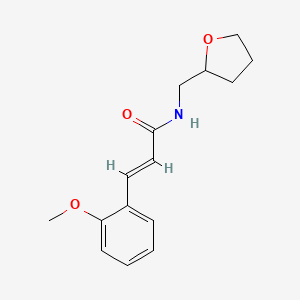
![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)
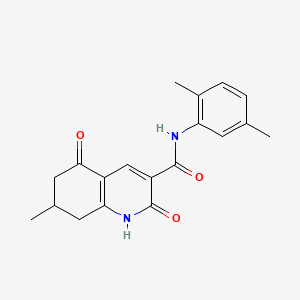
![ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)
![methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5325577.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]glutamic acid](/img/structure/B5325585.png)
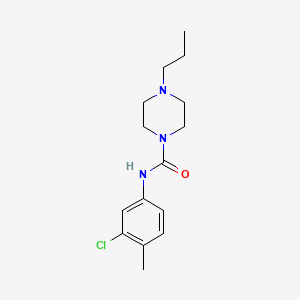
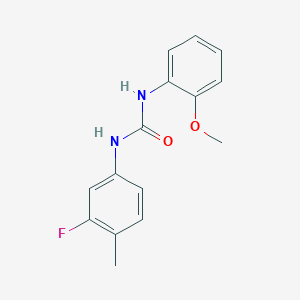
![4-benzyl-3-ethyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5325594.png)
![methyl {2-methoxy-6-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5325619.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5325621.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5325629.png)